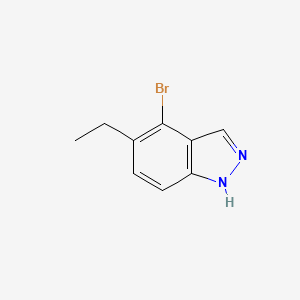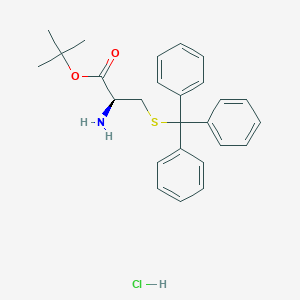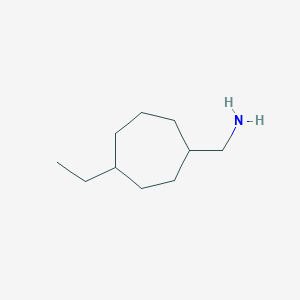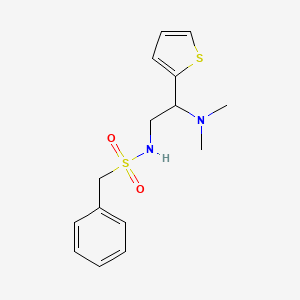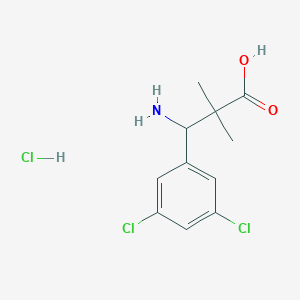
3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with the CAS Number: 1955515-25-9 . It has a molecular weight of 306.52 . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C9H8Cl3F2NO2 . The InChI code is 1S/C9H7Cl2F2NO2.ClH/c10-5-1-4 (2-6 (11)3-5)7 (14)9 (12,13)8 (15)16;/h1-3,7H,14H2, (H,15,16);1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.51 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Anticancer Potential and Synthesis Methods
A series of compounds were synthesized based on the structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, exhibiting potential as Histone Deacetylase Inhibitors (HDACIs), with some demonstrating expected anticancer activity. These derivatives were obtained through various synthetic routes, including saponification, hydrazinolysis, and reactions with amines and amino acid esters, to explore their potential in inhibiting cancer cell proliferation, particularly in colon cancer cells through molecular docking and apoptotic activity studies. These findings suggest a targeted approach in cancer therapy, emphasizing the importance of structural modification and synthesis methods in developing potential anticancer agents (Rayes et al., 2019); (Rayes et al., 2020).
Development of Novel Metal Complexes
Novel metal complexes derived from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized, showcasing anti-tumor activities. These complexes, through interaction with various metal ions, demonstrated significant inhibitory actions against human colorectal carcinoma cells, suggesting a promising direction for colon cancer therapy. The metal complexes' structure-activity relationship highlights the potential mechanism of action as CDK8-CYCC kinase inhibitors, providing insights into their therapeutic utility in cancer treatment (Aboelmagd et al., 2021).
Polymorphism Studies
Research into polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride highlighted the challenges in analytical and physical characterization of pharmaceutical compounds. This study utilized spectroscopic and diffractometric techniques to distinguish between polymorphic forms, contributing valuable information on the complexities of polymorphism in drug development and the importance of comprehensive characterization for pharmaceutical applications (Vogt et al., 2013).
Conformational Analyses
The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, through X-ray diffraction analysis, offered insights into the structural behavior of these compounds in different environments. This research provides a foundation for understanding how molecular conformation affects the physical properties and potential therapeutic applications of pharmaceutical compounds, demonstrating the significance of conformational studies in the development of new drugs (Nitek et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-11(2,10(15)16)9(14)6-3-7(12)5-8(13)4-6;/h3-5,9H,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORVNQJSBKYQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=CC(=C1)Cl)Cl)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2798915.png)
![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798917.png)
![2-Cyano-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]pyridine-3-sulfonamide](/img/structure/B2798918.png)
![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2798920.png)
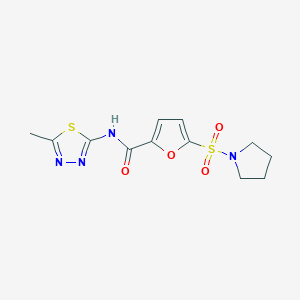
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methoxyphenyl)amino)acetic acid](/img/structure/B2798922.png)
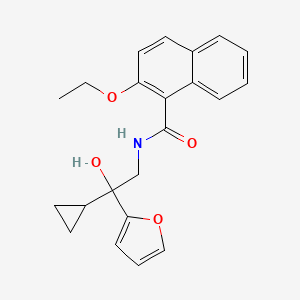
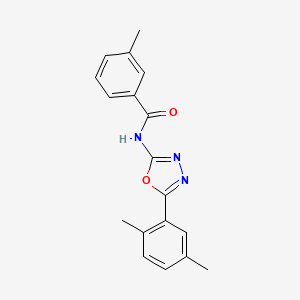
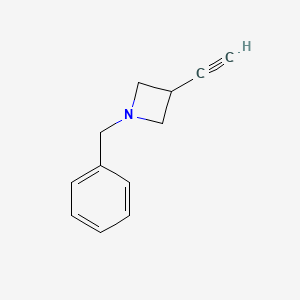
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)
